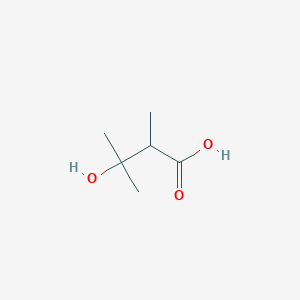

3-Hydroxy-2,3-dimethylbutanoic acid

Description

Contextual Overview of Alpha- and Beta-Hydroxy Acids in Organic and Biochemistry

Hydroxy acids are broadly classified into alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs) based on the relative position of the hydroxyl group to the carboxyl group. differencebetween.compediaa.com

Alpha-Hydroxy Acids (AHAs) have the hydroxyl group on the carbon atom adjacent to the carboxyl group (the alpha-carbon). differencebetween.comwikipedia.org This proximity enhances their acidity compared to non-hydroxylated carboxylic acids due to intramolecular hydrogen bonding. wikipedia.org Well-known examples of AHAs include glycolic acid, lactic acid, and citric acid. wikipedia.org They are widely utilized in the cosmetic industry and as precursors in chemical synthesis. wikipedia.org

Beta-Hydroxy Acids (BHAs) possess a hydroxyl group separated from the carboxyl group by two carbon atoms (on the beta-carbon). differencebetween.compediaa.com This increased distance makes them generally less acidic than their alpha counterparts. differencebetween.com Salicylic acid is a prominent BHA used in skincare. ameliorate.com

The fundamental structural difference between AHAs and BHAs dictates their chemical properties and, consequently, their applications in various fields. differencebetween.compediaa.com 3-Hydroxy-2,3-dimethylbutanoic acid is classified as a beta-hydroxy acid, as the hydroxyl group is located on the third carbon of the butanoic acid chain.

Table 1: Comparison of Alpha- and Beta-Hydroxy Acids

| Feature | Alpha-Hydroxy Acids (AHAs) | Beta-Hydroxy Acids (BHAs) |

|---|---|---|

| Hydroxyl Group Position | Adjacent to the carboxyl group (alpha-carbon) differencebetween.comwikipedia.org | Separated from the carboxyl group by two carbon atoms (beta-carbon) differencebetween.compediaa.com |

| Acidity | Generally stronger than non-alpha hydroxy counterparts wikipedia.org | Generally less acidic than AHAs differencebetween.com |

| Common Examples | Glycolic acid, Lactic acid, Citric acid wikipedia.org | Salicylic acid ameliorate.com |

Stereochemical Complexity and Research Implications of Chiral Hydroxy Acids

A critical aspect of many hydroxy acids, including this compound, is the presence of one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). Chirality arises when a carbon atom is bonded to four different substituent groups. The spatial arrangement of these groups can result in molecules that are non-superimposable mirror images of each other.

For instance, 2-hydroxy-3,3-dimethylbutanoic acid, a structural isomer of the title compound, exists as (R)- and (S)-enantiomers. biosynth.comsigmaaldrich.com These enantiomers can exhibit different biological activities and require specific synthetic methods to isolate or produce in high optical purity. biosynth.com Similarly, this compound possesses chiral centers, and its different stereoisomers, such as (2S)-3-Hydroxy-2,3-dimethylbutanoic acid, are subjects of specific chemical research. chemspider.com The stereochemistry of these molecules is a crucial determinant of their interactions with biological systems, such as enzymes and receptors, which are themselves chiral. This makes the stereoselective synthesis and characterization of individual isomers a significant area of investigation.

Rationale for Comprehensive Investigation of this compound

A thorough examination of this compound is warranted for several reasons. As a member of the branched-chain hydroxy acid family, it is implicated in metabolic processes. smolecule.com Understanding its formation, catabolism, and potential physiological roles can provide insights into metabolic pathways and disorders. smolecule.com

Furthermore, its structure makes it a valuable precursor or intermediate in organic synthesis. smolecule.com The hydroxyl and carboxylic acid functional groups allow for a variety of chemical transformations, such as oxidation, reduction, and substitution. smolecule.com Its stereochemical properties also make it a useful building block in the synthesis of more complex, biologically active molecules where specific stereoisomers are required. evitachem.com The study of this compound contributes to the broader understanding of how branched-chain hydroxy acids function and how they can be utilized in medicinal chemistry and biotechnology. smolecule.com

Table 2: Physicochemical Properties of Hydroxy-dimethylbutanoic Acid Isomers

| Property | 2-hydroxy-3,3-dimethylbutanoic acid | (R)-2-Hydroxy-3,3-dimethylbutanoic acid | (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid |

|---|---|---|---|

| IUPAC Name | 2-hydroxy-3,3-dimethylbutanoic acid nih.gov | (R)-2-Hydroxy-3,3-dimethylbutanoic acid biosynth.com | (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid sigmaaldrich.com |

| Molecular Formula | C₆H₁₂O₃ nih.gov | C₆H₁₂O₃ biosynth.com | C₆H₁₂O₃ sigmaaldrich.com |

| Molecular Weight | 132.16 g/mol nih.gov | 132.16 g/mol biosynth.com | 132.16 g/mol sigmaaldrich.com |

| CAS Number | 4026-20-4 chemspider.com | 22146-57-2 biosynth.com | 21641-92-9 sigmaaldrich.com |

| Physical Form | Data not available | Data not available | Solid sigmaaldrich.com |

| Melting Point | Data not available | Data not available | 48-50 °C sigmaaldrich.com |

| Boiling Point | Data not available | 242.4 °C biosynth.com | Data not available |

| SMILES | CC(C)(C)C(C(=O)O)O nih.gov | CC(C)(C)C(C(=O)O)O biosynth.com | CC(C)(C)C@HC(O)=O sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

3-hydroxy-2,3-dimethylbutanoic acid |

InChI |

InChI=1S/C6H12O3/c1-4(5(7)8)6(2,3)9/h4,9H,1-3H3,(H,7,8) |

InChI Key |

FKMQLWUMYSBWQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)C(C)(C)O |

Origin of Product |

United States |

Stereochemical Investigations of 3 Hydroxy 2,3 Dimethylbutanoic Acid

Enantioselective Synthesis Strategies and Methodological Refinements

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 3-hydroxy-2,3-dimethylbutanoic acid, various strategies can be employed, with the use of chiral auxiliaries and asymmetric catalysis being prominent.

One of the most reliable methods for introducing chirality in α-substituted carboxylic acids is through the use of chiral auxiliaries, such as Evans' oxazolidinones. bath.ac.ukresearcher.lifewilliams.edu This strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

A plausible enantioselective synthesis of this compound using an Evans' chiral auxiliary could proceed via a diastereoselective aldol reaction. The synthesis would commence with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-acyloxazolidinone. Treatment of this imide with a soft base, such as di-n-butylboron triflate and a tertiary amine, generates a stereochemically defined (Z)-enolate. This enolate can then react with a suitable ketone, in this case, acetone (B3395972), in a diastereoselective aldol addition. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face, thus controlling the formation of the new stereocenter at the 3-position. Subsequent cleavage of the chiral auxiliary from the aldol product under mild conditions, for instance, using lithium hydroperoxide, would furnish the desired enantiomer of this compound with high enantiomeric excess. williams.edu

Chiral Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not feasible or results in a mixture of enantiomers, chiral resolution is employed to separate the racemic mixture. For carboxylic acids like this compound, several well-established resolution techniques are applicable.

Classical Chemical Resolution: This technique involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. chiralpedia.comlibretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Commonly used chiral bases for the resolution of racemic acids include naturally occurring alkaloids like brucine, strychnine, and quinine. libretexts.org Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by acidification.

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. chiralpedia.com For this compound, a lipase-catalyzed esterification or hydrolysis could be employed. In a typical kinetic resolution, one enantiomer is preferentially converted into its ester by a lipase in the presence of an alcohol, leaving the unreacted enantiomer of the acid in high enantiomeric purity. Alternatively, a racemic ester of the acid can be subjected to enantioselective hydrolysis by a lipase, where one enantiomer of the ester is hydrolyzed back to the acid, while the other remains as the ester. nih.govsemanticscholar.org The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield.

| Resolution Technique | Principle | Advantages | Disadvantages |

| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties (e.g., solubility). | Scalable, well-established, and applicable to a wide range of carboxylic acids. | Requires stoichiometric amounts of a chiral resolving agent, can be labor-intensive, and the yield of a single enantiomer is theoretically limited to 50%. |

| Enzymatic Resolution | Use of a stereoselective enzyme to preferentially react with one enantiomer of the racemic mixture. | High enantioselectivity, mild reaction conditions, and environmentally friendly. | Enzyme cost and stability can be a concern, and the yield of a single enantiomer is theoretically limited to 50% in a kinetic resolution. |

Mechanisms of Racemization and Strategies for Stereochemical Control

The stereochemical integrity of this compound is crucial, and understanding the potential pathways for racemization is essential for maintaining its enantiomeric purity. Racemization can occur at either of the two stereocenters, C2 or C3.

The stereocenter at the 2-position (the α-carbon) is more susceptible to racemization, particularly under basic or acidic conditions, through a process of enolization or enolate formation. In the presence of a base, the acidic proton at the α-position can be abstracted to form a planar enolate intermediate. Subsequent protonation of this achiral enolate can occur from either face, leading to a mixture of both enantiomers and thus racemization. Similarly, under acidic conditions, the carbonyl oxygen can be protonated, facilitating the formation of an enol, which is also a planar, achiral intermediate.

The stereocenter at the 3-position (the β-carbon) is generally more stable and less prone to racemization under normal conditions. Epimerization at this center would require more forcing conditions that could lead to bond cleavage or rearrangement.

To maintain stereochemical control, it is imperative to carefully select reaction and purification conditions. For instance, during synthesis and subsequent transformations, the use of strong bases or acids and prolonged exposure to high temperatures should be avoided if the stereocenter at the 2-position is to be preserved. Low-temperature reactions and the use of non-nucleophilic bases can help to minimize the risk of enolization. During purification, techniques such as chromatography under neutral conditions are preferred over methods that might expose the compound to harsh pH ranges.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For this compound, which has two stereocenters, four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Diastereoselective approaches allow for the selective synthesis of one of these diastereomers.

As mentioned in the enantioselective synthesis section, the use of chiral auxiliaries in an aldol reaction is a powerful tool for diastereoselective synthesis. nih.gov By selecting the appropriate chiral auxiliary and reaction conditions, it is possible to control the relative stereochemistry between the newly formed stereocenters at the 2 and 3-positions. For example, the reaction of a chiral N-propionyloxazolidinone with acetone can be tuned to favor the formation of either the syn or anti aldol adduct, which after cleavage of the auxiliary, would yield different diastereomers of this compound. The stereochemical outcome is dictated by the geometry of the enolate and the facial selectivity imposed by the chiral auxiliary.

Another approach to diastereoselective synthesis involves starting with a chiral precursor that already contains one of the desired stereocenters. For instance, one could start with an enantiomerically pure α-methylated carboxylic acid derivative and then introduce the hydroxyl group at the β-position through a stereoselective hydroxylation reaction. The existing stereocenter would influence the stereochemical outcome of the subsequent reaction, leading to the preferential formation of one diastereomer.

| Approach | Description | Key Control Element |

| Chiral Auxiliary-Mediated Aldol Reaction | An achiral enolate precursor is attached to a chiral auxiliary. The auxiliary directs the approach of the electrophile (acetone) to one face of the enolate, controlling the stereochemistry of the newly formed stereocenters. | The steric and electronic properties of the chiral auxiliary. |

| Substrate-Controlled Diastereoselection | A reaction is performed on a substrate that already contains a stereocenter. The existing stereocenter directs the stereochemical outcome of the reaction at a new stereocenter. | The stereochemistry of the starting material. |

Chemical Reactivity and Transformation Studies of 3 Hydroxy 2,3 Dimethylbutanoic Acid

Oxidation Reactions of the Hydroxyl Moiety

The oxidation of the tertiary hydroxyl group in 3-hydroxy-2,3-dimethylbutanoic acid presents a chemical challenge. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation under standard conditions that typically involve the removal of this hydrogen. Vigorous oxidation of tertiary alcohols often leads to the cleavage of carbon-carbon bonds.

However, specific reagents and conditions can be employed to achieve the oxidation of tertiary alcohols. While direct experimental data on the oxidation of this compound is not extensively documented in publicly available literature, analogous transformations provide insight into potential synthetic pathways. For instance, the oxidation of the isomeric 2-hydroxy-3,3-dimethylbutanoic acid to 2-oxo-3,3-dimethylbutanoic acid has been successfully achieved using reagents like potassium permanganate (B83412) or a catalytic system of ruthenium dioxide hydrate (B1144303) with sodium hypochlorite. google.combiosynth.com

For the tertiary hydroxyl group in our target molecule, stronger oxidizing agents or specialized methods would be necessary. A hypothetical oxidation reaction is presented below, illustrating a potential transformation.

Table 1: Hypothetical Oxidation of this compound

| Oxidizing Agent | Expected Product | Reaction Conditions |

|---|---|---|

| Strong Oxidant (e.g., Potassium Permanganate under harsh conditions) | Potential cleavage to form acetone (B3395972) and other degradation products | Acidic or alkaline medium, elevated temperature |

| Specialized Reagents (e.g., Dioxiranes) | 2,3-Dihydroxy-2,3-dimethylbutanoic acid (via C-H insertion) | Neutral, mild conditions |

Reduction Pathways of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2,3-dimethylbutane-1,3-diol. This transformation requires potent reducing agents as carboxylic acids are relatively resistant to reduction.

Commonly used reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. The choice of reagent is crucial to ensure the selective reduction of the carboxylic acid without affecting the tertiary hydroxyl group. Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. Borane is a milder alternative that also effectively reduces carboxylic acids.

Table 2: Reduction of this compound

| Reducing Agent | Product | Typical Solvent |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2,3-Dimethylbutane-1,3-diol | Tetrahydrofuran (THF), Diethyl ether |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | 2,3-Dimethylbutane-1,3-diol | Tetrahydrofuran (THF) |

Substitution Reactions Involving Hydroxyl and Other Groups

The tertiary hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution at the C3 position is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation with a strong acid, followed by dehydration, or by conversion to a sulfonate ester (e.g., tosylate or mesylate). However, the tertiary nature of the carbocation that would be formed upon departure of the leaving group makes it susceptible to elimination reactions.

While specific studies on substitution reactions of this compound are limited, general principles of organic chemistry suggest that such transformations would likely proceed through an SN1-type mechanism, with the potential for competing E1 elimination reactions.

Esterification and Amidation Studies

The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst results in the formation of the corresponding ester. This is a classic Fischer esterification, which is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the product, the water formed during the reaction is typically removed. A patent has described the esterification of various β-hydroxycarboxylic acids, including 2,3-dimethyl-3-hydroxybutanoic acid, using a solid acid resin catalyst like Amberlyst-15. google.com

Table 3: Esterification of this compound

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 3-hydroxy-2,3-dimethylbutanoate |

| Ethanol | Amberlyst-15 | Ethyl 3-hydroxy-2,3-dimethylbutanoate |

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These coupling agents facilitate the formation of the amide bond under milder conditions.

Table 4: Amidation of this compound

| Amine | Coupling Agent | Product |

|---|---|---|

| Ammonia | DCC | 3-Hydroxy-2,3-dimethylbutanamide |

| Aniline (B41778) | EDC | N-phenyl-3-hydroxy-2,3-dimethylbutanamide |

Ring-Closure and Cyclization Reactions to Form Derivatives

As a β-hydroxy acid, this compound has the potential to undergo intramolecular cyclization to form a four-membered cyclic ester known as a β-lactone. The formation of β-lactones from β-hydroxy acids can be induced by various dehydrating agents or by activation of the carboxyl group.

However, the formation of four-membered rings can be thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings. The stability of the resulting β-lactone is also a consideration, as they can be prone to ring-opening reactions. Specific studies on the cyclization of this compound to its corresponding β-lactone are not widely reported, but the general reactivity pattern of β-hydroxy acids suggests this as a possible transformation under appropriate conditions. The intramolecular cyclization of delta-hydroxy acids to form the more stable delta-lactones is a more commonly documented process. youtube.com

Advanced Spectroscopic and Chromatographic Characterization of 3 Hydroxy 2,3 Dimethylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopic Analysis

A detailed ¹H NMR analysis would provide information on the chemical shift, integration, and multiplicity of each proton in the 3-Hydroxy-2,3-dimethylbutanoic acid molecule, revealing key insights into its electronic environment and the connectivity of its atoms.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the chemical shifts of each unique carbon atom, confirming the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques for Structural Elucidation

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish definitive correlations between protons and carbons, confirming the complete and unambiguous structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision, allowing for the unambiguous confirmation of its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

MS/MS analysis would involve the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation spectrum. This data would be instrumental in elucidating the fragmentation pathways of this compound, providing further structural confirmation and insights into its chemical stability.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analytical workflow of this compound, enabling both the assessment of its chemical purity and the critical determination of the relative amounts of its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method is typically employed for purity assessment. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is a common choice for the stationary phase.

The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, which ensures good peak shape and reproducible retention times. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, typically at a wavelength around 210 nm where the carboxylic acid functional group exhibits absorbance.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (40:60) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Due to the presence of a stereocenter at the C2 position, this compound exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral acids. nih.govresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are stereochemically specific. chromatographyonline.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving optimal separation. nih.govsigmaaldrich.com

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP |

| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (90:10) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to its low volatility and polar nature, this compound requires derivatization prior to GC-MS analysis. Derivatization serves to increase the volatility and thermal stability of the analyte.

A common derivatization strategy for hydroxy acids is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

The resulting TMS-derivatized this compound is amenable to GC separation and subsequent mass spectrometric detection. The mass spectrum will exhibit characteristic fragmentation patterns that can be used for structural confirmation. The molecular ion peak (M+) of the derivatized compound would be expected, along with fragments resulting from the loss of methyl groups, the TMS group, and cleavage of the carbon-carbon bonds.

Table 3: Predicted GC-MS Fragments for TMS-Derivatized this compound

| m/z | Proposed Fragment |

| 275 | [M - CH3]+ |

| 203 | [M - COOTMS]+ |

| 147 | [(CH3)2Si=O-Si(CH3)3]+ |

| 73 | [Si(CH3)3]+ |

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Assignment

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biosynth.com This technique is exceptionally powerful for the unambiguous determination of the absolute configuration of chiral molecules in solution, without the need for crystallization. americanlaboratory.combyopera.com

The process involves measuring the experimental VCD spectrum of the analyte and comparing it to the theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govnih.gov The absolute configuration of the molecule is assigned by matching the signs and relative intensities of the experimental VCD bands to the calculated spectrum of a specific enantiomer (e.g., the (R)- or (S)-enantiomer). If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as the opposite enantiomer. VCD has been successfully applied to determine the absolute configuration of various chiral molecules, including those with tertiary alcohol moieties. nih.gov

Computational Chemistry and Molecular Modeling of 3 Hydroxy 2,3 Dimethylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 3-Hydroxy-2,3-dimethylbutanoic acid at the electronic level. Methods such as Density Functional Theory (DFT) are employed to predict its geometry, electronic distribution, and reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the electrostatic potential map can be generated to visualize the charge distribution across the molecule. This map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. For instance, the oxygen atoms of the hydroxyl and carboxyl groups are expected to be electron-rich, while the hydrogen atom of the carboxyl group is electron-poor.

Table 1: Predicted Electronic Properties of a Representative Carboxylic Acid

| Parameter | Value |

| HOMO Energy | -0.25 Hartree |

| LUMO Energy | +0.05 Hartree |

| HOMO-LUMO Gap | 0.30 Hartree |

| Dipole Moment | 2.5 Debye |

Note: The data in this table is illustrative for a generic small carboxylic acid and not specific to this compound, as detailed research findings for this specific compound are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, allowing for the exploration of its conformational landscape and interactions with its environment over time. researchgate.netrsc.org These simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of molecular behavior. researchgate.net

A primary application of MD for this compound is to analyze its various possible conformations. Due to the presence of rotatable single bonds, the molecule can adopt numerous shapes. MD simulations can help identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly influence binding affinity.

MD simulations are also invaluable for studying intermolecular interactions, such as those with solvent molecules or biological macromolecules. nih.gov For example, simulations of this compound in water can reveal the nature of hydrogen bonding between the molecule's hydroxyl and carboxyl groups and the surrounding water molecules. researchgate.netnih.gov This provides insights into its solubility and how it behaves in an aqueous biological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR can be a powerful tool to predict their potential therapeutic effects or other biological activities. nih.govnih.gov

The process involves compiling a dataset of derivatives with known activities and then calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the prioritization of synthetic efforts towards compounds that are most likely to be active, saving time and resources in the drug discovery process.

Table 2: Example of Descriptors Used in QSAR Models for Carboxylic Acid Derivatives

| Descriptor | Description |

| LogP | A measure of hydrophobicity. |

| Molecular Weight | The mass of the molecule. |

| Polar Surface Area | The surface area of polar atoms. |

| Number of H-bond Donors | The number of hydrogen bond donor atoms. |

| Number of H-bond Acceptors | The number of hydrogen bond acceptor atoms. |

Note: This table lists common descriptors used in QSAR studies and is for illustrative purposes.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. Techniques based on quantum mechanics can calculate nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies.

The prediction of NMR spectra is particularly valuable. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. conicet.gov.arresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can indicate an incorrect structural assignment or the presence of impurities.

Similarly, computational methods can predict the IR spectrum by calculating the vibrational frequencies of the molecule's chemical bonds. Each peak in the IR spectrum corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the carboxylic acid group or the O-H stretch of the hydroxyl group. This information is highly useful for identifying the functional groups present in the molecule.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Related Hydroxy Acid

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| CH₃ | 1.2 | 1.1 |

| CH | 4.1 | 4.0 |

| OH | 3.5 | 3.4 |

Metabolic Pathways and Biochemical Investigations Involving 3 Hydroxy 2,3 Dimethylbutanoic Acid

Role as an Intermediate in Branched-Chain Amino Acid Metabolism

3-Hydroxy-2,3-dimethylbutanoic acid, primarily in its coenzyme A (CoA) activated form, 2-methyl-3-hydroxybutyryl-CoA, is a critical intermediate in the degradation pathway of the essential branched-chain amino acid (BCAA), isoleucine. wikipedia.org The catabolism of all three BCAAs—leucine, isoleucine, and valine—shares initial enzymatic steps, but their pathways diverge after the formation of their respective α-keto acid derivatives. wikipedia.org

Specifically, the breakdown of isoleucine proceeds through a series of reactions that include dehydrogenation, hydration, and a second dehydrogenation step. It is in this sequence that 2-methyl-3-hydroxybutyryl-CoA is formed. nih.gov The pathway involves the hydration of tiglyl-CoA to form 2-methyl-3-hydroxybutyryl-CoA, which is then further metabolized. nih.gov The proper functioning of this pathway is essential for energy production, as the final steps yield acetyl-CoA and propionyl-CoA, which can enter the Krebs cycle. researchgate.net Inborn errors of metabolism affecting this pathway can lead to the accumulation of intermediates, including 2-methyl-3-hydroxybutyric acid in bodily fluids. nih.goviomcworld.org

Enzymatic Interactions and Modulatory Effects on Enzyme Activity

The central enzymatic interaction involving this compound is its oxidation by 3-hydroxy-2-methylbutyryl-CoA dehydrogenase , also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD). wikipedia.orgontosight.ai This enzyme belongs to the family of oxidoreductases and is systematically named (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA:NAD+ oxidoreductase. wikipedia.org

The enzyme catalyzes the NAD+-dependent conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA into 2-methylacetoacetyl-CoA. wikipedia.org This reaction is a dehydrogenation step crucial for the continued degradation of the isoleucine carbon skeleton. nih.gov The products of this reaction are 2-methylacetoacetyl-CoA, NADH, and H+. wikipedia.org A deficiency in MHBD activity leads to a rare X-linked recessive disorder of isoleucine metabolism, characterized by the accumulation of 2-methyl-3-hydroxybutyric acid and other metabolites. iomcworld.orgnih.gov This enzyme has also been identified as having other functions, including activity as a 17β-hydroxysteroid dehydrogenase, linking it to steroid hormone metabolism. nih.gov

Biosynthesis and Degradation Pathways within Biological Systems

Biosynthesis: The biosynthesis of 2-methyl-3-hydroxybutyryl-CoA is a specific step within the mitochondrial catabolism of L-isoleucine. The pathway begins with the transamination of isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. This is followed by oxidative decarboxylation to form 2-methylbutyryl-CoA. This intermediate then undergoes β-oxidation-like steps. The first is a dehydrogenation to yield tiglyl-CoA. Subsequently, the enzyme enoyl-CoA hydratase catalyzes the hydration of tiglyl-CoA to produce (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. nih.govresearchgate.net

Degradation: The degradation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is the immediate next step in the isoleucine catabolic pathway. As detailed in the previous section, the enzyme 3-hydroxy-2-methylbutyryl-CoA dehydrogenase (MHBD) oxidizes it to 2-methylacetoacetyl-CoA. wikipedia.orgnih.gov Following this, the enzyme 2-methylacetoacetyl-CoA thiolase (also known as β-ketothiolase) catalyzes the thiolytic cleavage of 2-methylacetoacetyl-CoA, using a molecule of free coenzyme A. nih.govresearchgate.net This final step produces two key metabolites: acetyl-CoA and propionyl-CoA, which are then available for use in the citric acid cycle and other metabolic processes. nih.govresearchgate.net

Influence on Cellular Signaling Pathways and Gene Expression (as observed with related compounds)

While direct studies on the signaling roles of this compound are limited, extensive research on related BCAA metabolites, particularly 3-hydroxyisobutyrate (3-HIB) , provides significant insight into potential mechanisms. 3-HIB is a catabolic intermediate of the BCAA valine and has been identified as a bioactive metabolite. diabetesjournals.orgnih.gov

Research has shown that BCAA and their catabolites can act as signaling molecules, influencing critical pathways such as the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and protein synthesis. nih.govnih.govresearchgate.net Elevated levels of BCAAs can activate mTOR, which in some contexts, can lead to feedback inhibition of insulin (B600854) signaling. nih.gov

Specifically, the related compound 3-HIB is secreted from muscle cells and can act as a paracrine signaling molecule. diabetesjournals.orgbevital.no It has been shown to stimulate the transport of fatty acids across the endothelium and into skeletal muscle, thereby promoting lipid accumulation in muscle tissue. diabetesjournals.org Elevated levels of 3-HIB have been associated with insulin resistance and type 2 diabetes. diabetesjournals.orgnih.gov In hepatocytes, 3-HIB has been observed to modulate fatty acid uptake, cellular respiration, and the expression of genes such as HIBCH (which encodes the enzyme that produces 3-HIB) and PDK4 (a regulator of glucose metabolism), indicating a feedback loop that influences hepatic lipid metabolism. nih.govnih.gov Given the structural similarity and shared origin from BCAA catabolism, it is plausible that this compound or its derivatives could exert similar modulatory effects on cellular signaling and gene expression, warranting further investigation.

Derivatives, Analogs, and Their Academic Significance

Synthesis and Characterization of Novel Derivatives of 3-Hydroxy-2,3-dimethylbutanoic Acid

The functional groups of this compound—a carboxylic acid and a tertiary alcohol—serve as reactive sites for the synthesis of various derivatives, primarily esters and amides. These modifications are pursued to alter the compound's physicochemical properties, such as solubility, volatility, and biological activity.

General methods for the derivatization of β-hydroxycarboxylic acids are well-established. Esterification, for instance, can be achieved by reacting the acid with an alcohol under acidic catalysis. A patented method for producing esters from β-hydroxycarboxylic acids, including the isomeric "2,3-dimethyl-3-hydroxybutanoic acid," involves reacting the acid with an alcohol, which can be performed at ambient or elevated temperatures depending on the catalyst and reactants used google.com. For example, the synthesis of methyl esters has been demonstrated using catalysts like sulfuric acid or acid resins (e.g., Amberlyst-15) google.com.

Amide synthesis from carboxylic acids typically requires activation of the carboxyl group or the use of coupling agents to facilitate the reaction with an amine. Modern synthetic methods allow for the direct amidation of carboxylic acids. One such approach uses tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, as a highly effective reagent for the direct formation of amide bonds between a wide range of carboxylic acids and amines. This method is notable for its mild conditions and simple purification procedures, often avoiding the need for chromatography nih.govucl.ac.uk.

While specific literature detailing the synthesis and characterization of novel derivatives starting directly from this compound is limited, the following table outlines potential derivatives based on these general and established synthetic strategies.

Table 1: Potential Derivatives of this compound and Synthetic Approaches

| Derivative Class | Example Derivative Name | General Synthetic Approach | Potential Catalyst/Reagent |

| Esters | Methyl 3-hydroxy-2,3-dimethylbutanoate | Reaction with an alcohol (Methanol) in the presence of an acid catalyst. | Sulfuric Acid (H₂SO₄), Amberlyst-15 google.com |

| Ethyl 3-hydroxy-2,3-dimethylbutanoate | Reaction with an alcohol (Ethanol) in the presence of an acid catalyst. | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid orgsyn.org | |

| Amides | 3-Hydroxy-2,3-dimethylbutanamide | Direct reaction with an amine (Ammonia or an amine precursor). | Tris(2,2,2-trifluoroethyl) borate nih.govucl.ac.uk |

| N-Ethyl-3-hydroxy-2,3-dimethylbutanamide | Direct reaction with an amine (Ethylamine). | Tris(2,2,2-trifluoroethyl) borate nih.govucl.ac.uk |

Characterization of these novel derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the structure, Infrared (IR) spectroscopy to identify functional groups (e.g., the appearance of an ester or amide carbonyl stretch), and Mass Spectrometry (MS) to determine the molecular weight.

Structural and Functional Comparison with Related Hydroxy Acids (e.g., Pantoic Acid, 2-Hydroxyisovaleric Acid)

The structure of this compound is best understood by comparing it to other biologically relevant α- and β-hydroxy acids. Pantoic acid and 2-Hydroxyisovaleric acid are two such compounds that share structural similarities but have distinct biological roles.

Pantoic acid , formally (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, is a vital precursor in the biosynthesis of pantothenic acid (Vitamin B5), which is a component of the essential metabolic cofactor Coenzyme A. ambeed.comwikipedia.org Its biosynthesis involves the hydroxymethylation of ketoisovalerate wikipedia.org.

2-Hydroxyisovaleric acid (also known as 2-hydroxy-3-methylbutanoic acid) is a human metabolite derived from the metabolism of branched-chain amino acids like valine. hmdb.ca Elevated levels of this acid in urine can be an indicator of certain metabolic disorders, including maple syrup urine disease and lactic acidosis. hmdb.ca

The table below provides a detailed structural and functional comparison.

Table 2: Structural and Functional Comparison of Hydroxy Acids

| Feature | This compound | Pantoic Acid | 2-Hydroxyisovaleric Acid |

| IUPAC Name | This compound | (2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid ambeed.com | 2-Hydroxy-3-methylbutanoic acid hmdb.ca |

| Molecular Formula | C₆H₁₂O₃ guidechem.com | C₆H₁₂O₄ wikipedia.org | C₅H₁₀O₃ hmdb.ca |

| Structural Class | β-Hydroxy acid | α,γ-Dihydroxy acid | α-Hydroxy acid |

| Key Structural Features | Methyl group at C2; Tertiary hydroxyl group at C3. | Hydroxyl group at C2 (α-position); Primary hydroxyl group at C4 (γ-position); Gem-dimethyl group at C3. ambeed.comwikipedia.org | Hydroxyl group at C2 (α-position); Isopropyl group at C3. |

| Chirality | Chiral center at C2. | Chiral center at C2. | Chiral center at C2. |

| Known Biological Function | Not well-documented in available literature. | Precursor for Vitamin B5 (Pantothenic Acid) and Coenzyme A biosynthesis. wikipedia.org | Metabolite of branched-chain amino acid degradation; biomarker for certain metabolic diseases. hmdb.ca |

Structurally, this compound is a β-hydroxy acid, meaning its hydroxyl group is on the carbon two atoms away from the carboxyl group. This differs from Pantoic acid and 2-Hydroxyisovaleric acid, which are both α-hydroxy acids. This positional difference in the hydroxyl group significantly impacts the molecule's chemical reactivity and biological function. Furthermore, the presence of a tertiary hydroxyl group in this compound, compared to the secondary and primary hydroxyls in pantoic acid, also imparts distinct chemical properties.

Exploration of Structural Analogs in Natural Product Research

While this compound itself is not widely cited as a natural product, its structural motifs are present in various compounds found in nature. The study of these natural analogs provides context for its potential biosynthetic pathways and biological relevance.

Many short-chain hydroxy acids are intermediates or byproducts of primary metabolism. For instance, the structural analog 2-Hydroxyisovaleric acid is a known natural metabolite in humans and other organisms, arising from amino acid catabolism. hmdb.ca Its presence underscores that branched-chain hydroxy acid structures are common in biological systems. Another related compound, methyl 3-hydroxy-2-methylbutanoate , has also been identified in natural product databases, further highlighting the occurrence of this structural class in nature. naturalproducts.net

The biosynthesis of the related compound Pantoic acid offers a model for how such branched structures can be formed. It originates from α-ketoisovalerate, an intermediate in the valine biosynthesis pathway, through a hydroxymethylation reaction catalyzed by ketopantoate hydroxymethyltransferase. wikipedia.orgymdb.ca This pathway demonstrates a biological mechanism for elaborating a branched α-keto acid into a branched dihydroxy acid. The exploration of such biosynthetic routes is a key aspect of natural product research, as it can unveil new enzymes and metabolic pathways.

The investigation into natural products containing a core structure similar to this compound is an ongoing area of research that could reveal novel compounds with interesting biological activities.

Advanced Research Applications and Methodological Advancements

Development of Sophisticated Analytical Methodologies for Detection and Quantification in Complex Matrices

The accurate detection and quantification of 3-hydroxy-2,3-dimethylbutanoic acid and related hydroxy acids in complex biological and environmental matrices are crucial for understanding their function and relevance. Methodologies for similar compounds often rely on advanced chromatographic and mass spectrometric techniques.

Simple, reversed-phase high-performance liquid chromatography (RP-HPLC) methods can be employed for the analysis of related compounds like 2-hydroxy-3,3-dimethylbutanoic acid. sielc.com These methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com For more sensitive and specific quantification, especially at low concentrations in matrices like plasma or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govdergipark.org.tr

The analysis of short-chain fatty acids and their derivatives by LC-MS often faces challenges due to their high polarity, low molecular weight, and poor ionization efficiency. mdpi.com To overcome these issues, a chemical derivatization step is frequently implemented prior to analysis. mdpi.comresearchgate.net Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline (B41778) can be used to convert the carboxylic acids into derivatives with more favorable chromatographic and mass spectral properties, significantly enhancing detection sensitivity. mdpi.comnih.gov For instance, derivatization with 3-NPH has been shown to increase detection sensitivity in negative electrospray ionization (ESI) mode by 3- to 25-fold. mdpi.com These validated LC-MS/MS methods are robust, with high precision and accuracy, making them suitable for high-throughput analysis in clinical and research settings. nih.govdergipark.org.tr

Interactive Table 1: Overview of Analytical Methodologies for Hydroxy Carboxylic Acids

| Technique | Principle | Application | Key Advantages | Relevant Analytes Mentioned in Research |

| RP-HPLC | Separation based on hydrophobicity. | General analysis and preparative separation. | Scalable, robust. | Butanoic acid, 2-hydroxy-3,3-dimethyl- sielc.com |

| LC-MS/MS | Liquid chromatography separation coupled with mass spectrometry for detection. | Quantification of biomarkers in biological fluids (e.g., plasma). | High sensitivity, high selectivity, suitable for complex matrices. | 2-hydroxybutyric acid, 3-hydroxybutyric acid, serine nih.gov |

| Derivatization with 3-NPH followed by LC-MS/MS | Chemical modification to improve ionization and chromatographic retention. | Trace analysis of short-chain fatty acids in fecal samples and other matrices. | Greatly enhanced sensitivity. mdpi.com | Short-chain fatty acids mdpi.com |

| Anion Exchange Chromatography-HRMS (AIC-HR-MS) | Separation based on ionic interaction. | Analysis of isomeric short-chain fatty acids and other carboxylic acids. | Ability to separate isomers. nih.gov | Lactic acid, dicarboxylic acids, iso-butyric acid nih.gov |

Applications in Organic Synthesis as Chiral Building Blocks and Auxiliaries

The presence of a stereocenter and multiple functional groups makes enantiomerically pure this compound a valuable chiral building block in asymmetric synthesis. researchgate.netyoutube.com Chiral building blocks are essential starting materials for the synthesis of complex, optically active molecules such as natural products and pharmaceuticals, where specific stereochemistry is often critical for biological activity. mtroyal.ca

The utility of a compound as a chiral building block depends on the availability of its individual enantiomers. Both the (R)- and (S)-enantiomers of the related 2-hydroxy-3,3-dimethylbutyric acid are commercially available, indicating that pathways for producing these specific stereoisomers are established. biosynth.comsigmaaldrich.comsigmaaldrich.com This availability is crucial for their application in synthesis. biosynth.com

In asymmetric synthesis, a chiral auxiliary is a compound that is temporarily incorporated into a non-chiral substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. researchgate.netyoutube.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. youtube.com While specific, documented examples of this compound being used as a chiral auxiliary are not prevalent in the reviewed literature, its structure is well-suited for such roles. The hydroxyl and carboxylic acid groups provide convenient handles for attachment to a substrate and for subsequent chemical transformations. For example, the (R)-enantiomer of the related 2-hydroxy-3,3-dimethylbutanoic acid is noted as a reagent for the synthesis of hypochlorous acid and its salts. biosynth.com The defined stereochemistry at the carbon bearing the hydroxyl group can be used to control the formation of new stereocenters in a target molecule.

Utilization as Investigative Tools in Elucidating Biochemical Pathways

Structurally defined molecules like this compound can serve as valuable tools for probing and elucidating complex biochemical pathways. Research into the metabolism of similar 3-hydroxy fatty acids provides a framework for how this compound might be utilized.

Studies have shown that 3-hydroxy dicarboxylic acids found in human urine are metabolites derived from the omega-oxidation of medium- and long-chain 3-hydroxy monocarboxylic acids in the liver, a process followed by subsequent beta-oxidation. nih.gov This suggests a probable metabolic fate for this compound, and it could be used as a substrate in in-vitro or in-vivo studies to investigate the activity and specificity of the enzymes involved in these fatty acid oxidation pathways. nih.gov

Furthermore, related compounds have been shown to possess biological activity and can act as substrates for various enzymes, potentially influencing metabolic processes. smolecule.com By introducing isotopically labeled versions of this compound into a biological system, researchers can trace its metabolic conversion, identify downstream metabolites, and quantify fluxes through specific pathways. This approach is fundamental to metabolomics and the study of metabolic regulation.

Role in Environmental Chemistry Studies, including Atmospheric Reactivity

While direct emissions of this compound into the environment may be limited, it has a potential role as a product of the atmospheric oxidation of volatile organic compounds (VOCs). The atmospheric degradation of structurally similar carbonyl compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, has been studied to understand their impact on tropospheric chemistry. copernicus.org

These carbonyl compounds can be formed from the gas-phase oxidation of other VOCs, like 3,3-dimethyl-2-butanol. copernicus.org Once in the atmosphere, they undergo further degradation through reactions with atmospheric oxidants like hydroxyl (OH) radicals. copernicus.org These reactions lead to the formation of various products, including multifunctional organic compounds and organic acids of low volatility. copernicus.org Given its structure, this compound is a plausible product of such atmospheric oxidation chains.

The formation of low-volatility oxygenated compounds like this compound is significant because they can contribute to the formation and growth of secondary organic aerosols (SOAs). copernicus.org SOAs have a substantial impact on air quality, human health, and the Earth's climate by scattering and absorbing solar radiation. Therefore, understanding the formation of such hydroxy acids is essential for accurately modeling atmospheric processes and their environmental consequences. copernicus.org

Interactive Table 2: Atmospheric Degradation of Related Carbonyls

| Precursor VOC | Atmospheric Oxidant | Intermediate Products | Potential Final Products | Environmental Significance |

| 3,3-dimethyl-2-butanol | OH radical, Cl atoms | 3,3-dimethylbutanone copernicus.org | Multifunctional organic compounds, Low-volatility organic acids (e.g., this compound) | Formation of Secondary Organic Aerosol (SOA), impact on air quality. copernicus.org |

| 3,3-dimethylbutanal | OH radical, Cl atoms, NO3 radicals | Carbonyl compounds (acetone, formaldehyde), nitrated compounds. copernicus.org | Low-volatility organic acids | Contribution to tropospheric ozone and photochemical smog. copernicus.org |

Exploration as a Biomarker in Research Models (e.g., Liver Fibrosis Biomarker Studies)

There is growing interest in identifying novel biomarkers for the early detection and monitoring of metabolic diseases, including liver conditions. While the literature does not yet establish this compound as a specific biomarker for liver fibrosis, research on structurally analogous compounds highlights its potential in this area.

A significant study identified 2-hydroxy-3-methylbutyric acid, a close structural isomer, as a candidate biomarker for habitual alcohol intake. nih.gov Levels of this metabolite were found to have a dose-response relationship with self-reported alcohol consumption and were associated with an increased risk of hepatocellular carcinoma, liver cancer, and liver disease mortality. nih.gov This finding suggests that compounds within this structural class are closely linked to liver metabolism and pathology, making this compound a molecule of interest for similar investigations.

Furthermore, the accumulation of other 3-hydroxy fatty acids is known to be a key factor in the hepatic lipotoxicity observed in acute fatty liver of pregnancy (AFLP), a severe complication linked to genetic defects in mitochondrial fatty acid oxidation. nih.gov The buildup of these acids leads to oxidative stress, mitochondrial dysfunction, and liver injury. nih.gov This established link between 3-hydroxy fatty acids and liver disease provides a strong rationale for exploring this compound as a potential biomarker in research models of liver injury and fibrosis.

Future Research Directions and Unanswered Questions

Elucidation of Novel Biological Functions and Mechanisms of Action

A significant gap in our understanding of 3-Hydroxy-2,3-dimethylbutanoic acid is its biological role. Future research should prioritize investigating its potential physiological and pharmacological effects. The structural similarity to other short-chain hydroxy fatty acids, which are known to be involved in various metabolic pathways, suggests that this compound could also possess important biological activities.

Key research questions include:

Does this compound act as a signaling molecule in cellular processes?

Could it be a metabolite or biomarker for specific diseases? For instance, other hydroxy acids have been identified in the urine of patients with metabolic disorders. hmdb.ca

What are its specific molecular targets and mechanisms of action?

Investigating these areas would likely involve screening the compound in various biological assays, followed by more in-depth mechanistic studies to identify its protein binding partners and its effects on cellular pathways.

Discovery of Undiscovered Biosynthetic and Metabolic Pathways

The natural origin and metabolic fate of this compound are currently unknown. A crucial area of future research will be the identification of potential biosynthetic pathways in microorganisms, plants, or animals. Research into the biosynthesis of other (R)-3-hydroxycarboxylic acids has shown that bacteria such as Pseudomonas putida can be a source for these types of molecules through the hydrolysis of polyhydroxyalkanoates (PHAs). ethz.ch This suggests that microbial systems could be a promising avenue for discovering the biosynthetic routes to this compound.

Unanswered questions in this domain include:

What enzymes are involved in the synthesis and degradation of this molecule?

Is it an intermediate in a larger metabolic network?

Can its production be enhanced in a native or engineered organism?

Exploring these questions will require a combination of metabolomics, genomics, and enzymatic studies to uncover the genetic and biochemical basis of its synthesis and breakdown.

Development of Sustainable and Efficient Synthesis Technologies

While general methods for the synthesis of β-hydroxycarboxylic acids exist, the development of sustainable and efficient technologies specifically for this compound is a key future objective. google.com Current synthetic chemistry is increasingly focused on "green chemistry" principles, which aim to reduce waste and energy consumption. semanticscholar.orgnih.govrsc.org

Future research in this area should focus on:

Biocatalysis: Utilizing enzymes or whole-cell systems to produce the compound with high stereoselectivity and under mild reaction conditions. The use of lipases for the resolution of related compounds suggests this could be a viable strategy. biosynth.com

Chemo-catalytic routes: Developing novel catalysts that can efficiently and selectively synthesize the desired stereoisomer from simple starting materials.

Flow chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability.

The development of such technologies would not only provide a reliable supply of the compound for further research but also align with the broader goals of sustainable chemical manufacturing.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, providing insights that can guide experimental work. For this compound, where experimental data is sparse, computational studies are particularly valuable.

Future computational research could address:

Conformational analysis: Determining the stable three-dimensional structures of its different stereoisomers.

Spectroscopic prediction: Calculating NMR, IR, and other spectroscopic data to aid in its identification and characterization.

Reaction modeling: Simulating potential synthetic and metabolic reactions to understand their mechanisms and predict their feasibility and outcomes.

Molecular docking: Predicting potential interactions with biological targets such as enzymes or receptors to guide the search for its biological function.

By employing techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can gain a deeper mechanistic understanding of this compound at the molecular level, which can accelerate the discovery of its properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.